(2-Methoxyethyl)hydrazine hydrochloride
Overview
Description
(2-Methoxyethyl)hydrazine hydrochloride is an organic compound with the chemical formula C3H10N2O.ClH. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its good thermal and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)hydrazine hydrochloride can be synthesized through a two-step process:
Reaction of methoxyethane with hydrazine: Methoxyethane reacts with hydrazine under appropriate conditions to form (2-Methoxyethyl)hydrazine.
Reaction with hydrochloric acid: The resulting (2-Methoxyethyl)hydrazine is then reacted with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxyethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form simpler hydrazine derivatives.
Substitution: It participates in substitution reactions where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
(2-Methoxyethyl)hydrazine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reducing agent and catalyst in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a catalyst and stabilizer in polymer chemistry.
Mechanism of Action
The mechanism by which (2-Methoxyethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules, and as a catalyst, facilitating various chemical reactions. The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
(2-Methoxyethyl)hydrazine hydrochloride hydrate: A hydrated form of the compound with similar properties.
(2-Methoxyethyl)hydrazine: The base compound without the hydrochloride group.
Uniqueness: this compound is unique due to its specific combination of the methoxyethyl group and hydrazine moiety, which imparts distinct chemical and physical properties. Its stability and solubility make it particularly useful in various applications compared to its analogs .
Properties
IUPAC Name |
2-methoxyethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPGOKFJCRSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745361 | |
Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936249-35-3 | |
Record name | (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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